molecular formula C19H27N3OS2 B2963696 N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide CAS No. 899942-32-6

N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide

Cat. No.: B2963696
CAS No.: 899942-32-6
M. Wt: 377.57
InChI Key: VUCZBYUMUJEGBO-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring. The cyclohexyl group is introduced through a nucleophilic substitution reaction, while the methoxybenzenecarbothioyl group is added via a thioamide formation reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thioamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide include:

  • N-cyclohexyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide
  • N-cyclohexyl-4-(4-methoxybenzenesulfonyl)piperazine-1-carbothioamide

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity. The presence of the methoxybenzenecarbothioyl group, in particular, influences its interactions with molecular targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3OS2/c1-23-17-9-7-15(8-10-17)18(24)21-11-13-22(14-12-21)19(25)20-16-5-3-2-4-6-16/h7-10,16H,2-6,11-14H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCZBYUMUJEGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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